molecular formula C15H18N2O3 B7548794 (4,7-dimethoxy-1H-indol-2-yl)(1-pyrrolidinyl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(1-pyrrolidinyl)methanone

Cat. No. B7548794
M. Wt: 274.31 g/mol
InChI Key: HVDAYFYCBMMIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,7-dimethoxy-1H-indol-2-yl)(1-pyrrolidinyl)methanone, commonly known as DIP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DIP is a derivative of the hallucinogenic drug, 2C-B, and has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.

Mechanism of Action

DIP works by binding to various receptors in the body, including serotonin receptors, adrenergic receptors, and dopamine receptors. It has been found to have both agonist and antagonist effects on these receptors, depending on the specific receptor and the concentration of DIP used.
Biochemical and physiological effects:
DIP has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as alter the levels of various neurotransmitters in the brain. It has also been found to have immunomodulatory effects, suggesting that it may be useful in the treatment of certain autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIP in lab experiments is its unique mechanism of action. Because it has both agonist and antagonist effects on various receptors, it can be used to study receptor function in a more nuanced way than other compounds. However, there are also limitations to using DIP in lab experiments, including its potential toxicity and the specialized knowledge and equipment required for its synthesis.

Future Directions

There are many potential future directions for research on DIP. Some possible areas of study include its effects on specific receptors, its potential therapeutic applications, and its use in developing new drugs. Additionally, further research is needed to fully understand the mechanism of action of DIP and its potential for use in various scientific research applications.

Synthesis Methods

DIP can be synthesized using a multi-step process that involves the reaction of 2C-B with various reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of DIP requires specialized knowledge and equipment.

Scientific Research Applications

DIP has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have both agonist and antagonist effects on various receptors in the body, making it a valuable tool for studying receptor function.

properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-5-6-13(20-2)14-10(12)9-11(16-14)15(18)17-7-3-4-8-17/h5-6,9,16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAYFYCBMMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-2-(pyrrolidine-1-carbonyl)-1H-indole

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